molecular formula C16H19NO B14316373 5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol CAS No. 111780-39-3

5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol

Katalognummer: B14316373
CAS-Nummer: 111780-39-3
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: SYWPWZCDJCXKHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol is an organic compound characterized by its unique structure, which includes an aminophenyl group and a methylphenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol typically involves the reaction of 4-aminophenylpropan-2-yl with 2-methylphenol under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones, amines, and substituted phenols.

Wissenschaftliche Forschungsanwendungen

5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminophenol: Shares the aminophenyl group but lacks the propan-2-yl and methylphenol groups.

    2-Methylphenol: Contains the methylphenol group but lacks the aminophenyl and propan-2-yl groups.

    5-(2-Hydroxyphenyl)propan-2-yl]-2-methylphenol: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness

5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

111780-39-3

Molekularformel

C16H19NO

Molekulargewicht

241.33 g/mol

IUPAC-Name

5-[2-(4-aminophenyl)propan-2-yl]-2-methylphenol

InChI

InChI=1S/C16H19NO/c1-11-4-5-13(10-15(11)18)16(2,3)12-6-8-14(17)9-7-12/h4-10,18H,17H2,1-3H3

InChI-Schlüssel

SYWPWZCDJCXKHE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(C)(C)C2=CC=C(C=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.